- Fused 1,2,3,4-tetrahydropyridine-2,4-dione multicyclic compounds as PARP1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide)

959741-32-3 structure
Produktname:5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-bromo-2-(methoxycarbonyl)pyridine 1-oxide
- 5-bromo-2-(methoxycarbonyl)pyridine-N-oxide
- AK00779456
- methyl 5-bromo-1-oxidopyridin-1-ium-2-carboxylate
- 5-Bromo-N-oxopyridine-2-carboxylic acid methyl ester
- C77316
- 5-Bromo-2-(methoxycarbonyl)pyridine1-oxide
- BS-17996
- DB-196363
- 5-Bromo-2-pyridinecarboxylic acid methyl ester, 1-oxide
- 959741-32-3
- 5-bromo-2-(methoxycarbonyl)pyridin-1-ium-1-olate
- MFCD28962490
- AKOS037649313
- MCYWPISPRQLCFC-UHFFFAOYSA-N
- SCHEMBL2961818
- 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
-
- MDL: MFCD28962490
- Inchi: 1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3
- InChI-Schlüssel: MCYWPISPRQLCFC-UHFFFAOYSA-N
- Lächelt: BrC1C=CC(C(=O)OC)=[N+](C=1)[O-]
Berechnete Eigenschaften
- Genaue Masse: 230.95311g/mol
- Monoisotopenmasse: 230.95311g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 2
- Komplexität: 176
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topologische Polaroberfläche: 51.8
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB527767-1 g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |
959741-32-3 | 1g |
€193.60 | 2023-04-17 | ||
abcr | AB527767-250 mg |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |
959741-32-3 | 250MG |
€114.70 | 2023-04-17 | ||
eNovation Chemicals LLC | Y1211804-10g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 95% | 10g |
$800 | 2024-07-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-100mg |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 100mg |
139CNY | 2021-05-07 | |
Aaron | AR01KM05-5g |
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |
959741-32-3 | 97% | 5g |
$340.00 | 2025-02-12 | |
abcr | AB527767-1g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |
959741-32-3 | 1g |
€148.90 | 2025-02-16 | ||
1PlusChem | 1P01KLRT-5g |
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |
959741-32-3 | 97% | 5g |
$183.00 | 2024-04-19 | |
Ambeed | A155931-5g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 5g |
$228.0 | 2024-04-16 | |
Aaron | AR01KM05-100mg |
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |
959741-32-3 | 97% | 100mg |
$24.00 | 2025-02-12 | |
1PlusChem | 1P01KLRT-1g |
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |
959741-32-3 | 97% | 1g |
$46.00 | 2024-04-19 |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 12 h, 45 °C
1.2 Reagents: Sodium sulfite ; 0 °C
1.2 Reagents: Sodium sulfite ; 0 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux
Referenz
- Preparation of 3-arylpropanoic acid and 3-heterocyclylpropanoic acid derivatives as GPR40 agonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux
Referenz
- Preparation of aromatic ring compounds as GPR40 agonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Referenz
- Preparation of pyridin-2-amides useful as CB2 agonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Heterocyclic compounds for use in the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 0 °C; < 10 °C; 10 °C → rt; overnight, rt
Referenz
- Macrocycles containing a 1,3,4-oxadiazole ring for use as modulators of cystic fibrosis transmembrane conductance regulator and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Novel tricyclic 3,4-dihydro-2h-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators, United States, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux; reflux → rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
Referenz
- Benzimidazolone-based cinnamamide derivative as TRPV1 antagonist and pharmaceutical composition for treatment or prevention of pain, Korea, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt
Referenz
- Preparation of pyrazolyl-substituted pyridone compounds as serine protease inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Referenz
- Preparation of pyridine-2-carboxamides useful as CB2 agonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt
Referenz
- Design, synthesis, and biological evaluation of 8-biarylquinolines: A novel class of PDE4 inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1407-1412,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 10 °C → rt; 2 d, rt
Referenz
- Novel tricyclic 3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Preparation of substituted pyridyl amide compounds as modulators of the histamine H3 receptor, United States, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C
1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8
Referenz
- Pesticidal and parasiticidal vinyl isoxazoline compounds, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Dichloromethane ; 0 °C; 0 °C → 25 °C; 4 h, 25 °C
Referenz
- Dihydropyrazine and pyrazine macrocyclic compound, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux
Referenz
- Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 ReceptorJournal of Medicinal Chemistry, 2015, 58(10), 4266-4277,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Referenz
- Preparation of the lysophosphatidic acid receptor antagonists and their medical applications, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Referenz
- Preparation of novel pyridine derivatives as cannabinoid receptor 2 agonists, World Intellectual Property Organization, , ,
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Raw materials
- 2-Pyridinecarboxylic acid, 5-bromo-, 1-oxide
- Methyl 5-bromopyridine-2-carboxylate
- 5-bromopyridine-2-carboxylic acid
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Preparation Products
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Verwandte Literatur
-
1. Book reviews
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:959741-32-3)5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

Reinheit:99%
Menge:5g
Preis ($):205.0